molecular formula C12H22N2O B7527953 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide

2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide

Cat. No. B7527953
M. Wt: 210.32 g/mol
InChI Key: GNVFJLRIGNOVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may act as a modulator of ion channels and receptors in the central nervous system. It has been shown to have activity at GABA-A receptors, which are involved in the regulation of neuronal excitability. In addition, 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide has been shown to have activity at voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Studies have shown that 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory activity. In addition, this compound has been shown to have anxiolytic and antidepressant activity. Studies have also suggested that 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide in lab experiments include its potential as an anticonvulsant, analgesic, anti-inflammatory, anxiolytic, and antidepressant agent. In addition, this compound has been shown to have potential as a modulator of ion channels and receptors in the central nervous system. However, the limitations of using 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

May also include the development of new synthesis methods for 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide and the exploration of its potential as a modulator of ion channels and receptors in the central nervous system.

Synthesis Methods

The synthesis of 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide has been achieved through various methods. One of the most common methods involves the reaction of 8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline with acetyl chloride in the presence of a base such as triethylamine. Both methods result in the formation of 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide with high yields.

Scientific Research Applications

2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide has potential applications in scientific research. This compound has been studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has also been studied for its potential as a treatment for depression and anxiety disorders. In addition, 2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide has been studied for its potential as a modulator of ion channels and receptors in the central nervous system.

properties

IUPAC Name

2-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-9-4-2-5-10-6-3-7-14(12(9)10)8-11(13)15/h9-10,12H,2-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVFJLRIGNOVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1N(CCC2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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